Enantiomer Potency Gap: (−)-Carbodine Is >300-Fold More Active Than (+)-Carbodine Against Influenza A Virus In Vitro
The antiviral activity of carbodine is entirely dependent on stereochemistry. In Madin-Darby canine kidney (MDCK) cells infected with influenza A virus, the (−)-enantiomer of carbodine exhibited a 50% effective concentration (EC50) of 0.3 ± 0.2 µg/mL by visual inspection of cytopathic effect (CPE), whereas the (+)-enantiomer showed no protective effect at concentrations up to 100 µg/mL, the highest concentration tested [1]. The racemic (±)-carbodine displayed an intermediate EC50 of 0.68 µg/mL, consistent with activity arising solely from the (−)-component [1]. The enantiomer purity of the procured compound is therefore the single largest determinant of assay potency.
| Evidence Dimension | EC50 against influenza A virus (CPE reduction, visual inspection) in MDCK cells |
|---|---|
| Target Compound Data | (−)-Carbodine EC50 (vis) = 0.3 ± 0.2 µg/mL |
| Comparator Or Baseline | (+)-Carbodine EC50 (vis) = >100 µg/mL; (±)-Carbodine EC50 (vis) = 0.68 µg/mL |
| Quantified Difference | >333-fold greater potency for (−)-carbodine relative to (+)-carbodine; approximately 2.3-fold greater potency for (−)-carbodine relative to the racemate. |
| Conditions | Influenza A virus (strain not specified in table), MDCK cells, CPE assessed by visual inspection, drug concentration range up to 100 µg/mL |
Why This Matters
Procurement of racemic carbodine or the incorrect enantiomer will result in dramatically reduced or absent antiviral activity, invalidating mechanism-of-action studies and wasting research resources.
- [1] Rao JR, Jha AK, Rawal RK, Sharon A, Chu CK. (−)-Carbodine: enantiomeric synthesis and in vitro antiviral activity against various strains of influenza virus including H5N1 (avian influenza) and novel 2009 H1N1 (swine flu). Bioorg Med Chem Lett. 2010;20(8):2601-2604. Table 1. PMC2612642. View Source
